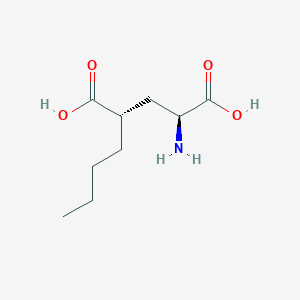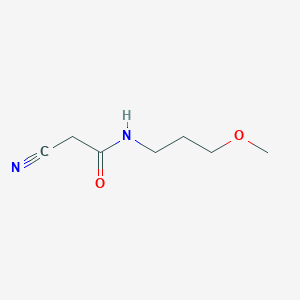
Carbonic acid,dithio-,o,s-diphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a member of the dithioester family, which are known for their applications in polymer chemistry, particularly in reversible addition-fragmentation chain transfer (RAFT) polymerizations . This compound is characterized by the presence of both oxygen and sulfur atoms bonded to the carbonyl carbon, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbonic acid,dithio-,o,s-diphenyl ester can be synthesized through several methods. One common approach involves the reaction of phenol with thiophosgene (CSCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
C6H5OH+CSCl2+C5H5N→C6H5OCSSC6H5+C5H5NHCl
This method typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
On an industrial scale, the production of carbonic acid, dithio-, O,S-diphenyl ester may involve the use of continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for the efficient production of large quantities of the compound while minimizing the risk of hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid,dithio-,o,s-diphenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form phenol and carbonic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions where the phenoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or reduced to form thiols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Phenol and carbonic acid derivatives.
Substitution: Various substituted phenyl derivatives.
Oxidation: Sulfoxides.
Reduction: Thiols.
Aplicaciones Científicas De Investigación
Carbonic acid,dithio-,o,s-diphenyl ester has several applications in scientific research:
Polymer Chemistry: Used as a chain transfer agent in RAFT polymerizations to control molecular weight and polymer architecture.
Biological Studies: Acts as a hydrogen sulfide donor in biological systems, which is important for studying cellular signaling pathways.
Medicinal Chemistry: Investigated for its potential use in drug delivery systems due to its ability to release active compounds under specific conditions.
Industrial Applications: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of carbonic acid, dithio-, O,S-diphenyl ester involves its ability to undergo nucleophilic substitution reactions. The phenoxy group can be replaced by various nucleophiles, leading to the formation of different products. In biological systems, it releases hydrogen sulfide (H2S) upon reaction with cysteine, which then participates in various signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Carbonic acid, dithio-, S,S-dimethyl ester: Similar structure but with two sulfur atoms bonded to the carbonyl carbon instead of one oxygen and one sulfur.
Thionoesters: Structural isomers of dithioesters with a thiocarbonyl motif.
Uniqueness
Carbonic acid,dithio-,o,s-diphenyl ester is unique due to its dual oxygen and sulfur bonding, which provides distinct reactivity compared to other dithioesters. This unique structure allows for specific applications in polymer chemistry and biological studies that are not possible with other similar compounds .
Propiedades
IUPAC Name |
O-phenyl phenylsulfanylmethanethioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMYKFODAVNSDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=S)SC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














